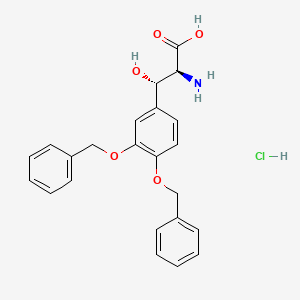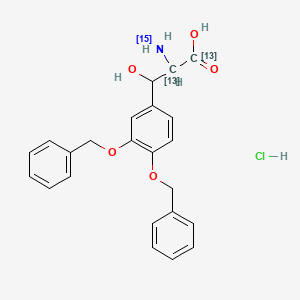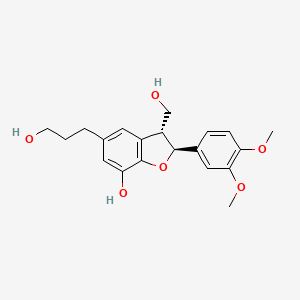
Pyrazinecarboxylic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxylic Acid-d3 is a stable isotope labelled compound . It is categorized under enzyme activators and other antimycobacterials . It is used in infectious disease research and as a certified reference material for highly accurate and reliable data analysis .
Synthesis Analysis
The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies of the obtained compounds were performed .Molecular Structure Analysis
The molecular formula of Pyrazinecarboxylic Acid-d3 is C5HD3N2O2 . The optimized geometrical structures of 2-pyrazinecarboxylic and 2,3-pyrazinecarboxylic acid and their salts with lithium, sodium, and potassium were calculated using the density functional (DFT) hybrid method B3LYP with non-local correlation provided by Lee–Young–Parr expression .Chemical Reactions Analysis
The effect of alkali metal cations on the electronic structure of derivatives of pyrazine was studied . The salts of pyrazine 2-carboxylic acid (2PCA) and pyrazine 2,3-dicarboxylic acid (2,3PDCA) alkali metal salts were studied . A range of complementary methods were used to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .Aplicaciones Científicas De Investigación
Thermal and Spectroscopic Studies
Pyrazinecarboxylic acid and its derivatives have been used in thermal, spectroscopic (IR, Raman, NMR), and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands . These studies have helped in understanding the properties of these compounds and their interactions with alkali metals .
Biological Properties
Pyrazinecarboxylic acid and its derivatives show biological properties, including antimicrobial and antifungal activities . This makes them useful in the development of new drugs and treatments for various infections .
Quantum-Mechanical Studies
Quantum-mechanical methods, such as the density functional (DFT) hybrid method B3LYP with non-local correlation provided by Lee–Young–Parr expression, have been used to calculate optimized geometrical structures of 2-pyrazinecarboxylic and 2,3-pyrazinecarboxylic acid and their salts with lithium, sodium, and potassium . This helps in understanding the structure and properties of these compounds at a molecular level .
Antimycobacterial Activity
Pyrazinecarboxylic Acid Derivatives have shown antimycobacterial activity . This makes them potential candidates for the development of new drugs for the treatment of tuberculosis .
Detection of Pyrazinamide Resistance
Pyrazine-2-carboxylic acid, a derivative of Pyrazinecarboxylic Acid, has been used in the detection of Pyrazinamide resistance in Mycobacterium tuberculosis . This is important in the diagnosis and treatment of tuberculosis .
Pharmacological Effects
Pyrazine derivatives have numerous prominent pharmacological effects. They possess antibacterial activities and have been found to be potent and selective inhibitors of the growth and nucleic acid synthesis in Toxoplasma gondii in human fibroblasts . Sulfonamides with pyrazine moiety are known to have high antibacterial activity . Synthetic pyrazine derivatives exhibit a wide variety of pharmacological properties, including hypoglycemic and diuretic action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazinecarboxylic Acid-d3 involves the introduction of deuterium at the carboxylic acid group of Pyrazinecarboxylic Acid. This can be achieved through the reaction of Pyrazinecarboxylic Acid with deuterium oxide, followed by decarboxylation to yield Pyrazinecarboxylic Acid-d3.", "Starting Materials": [ "Pyrazinecarboxylic Acid", "Deuterium oxide" ], "Reaction": [ "Mix Pyrazinecarboxylic Acid and deuterium oxide in a reaction vessel", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add a strong acid catalyst, such as hydrochloric acid", "Heat the reaction mixture to reflux again for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the Pyrazinecarboxylic Acid-d3 from the reaction mixture using a suitable solvent, such as ethyl acetate", "Dry the Pyrazinecarboxylic Acid-d3 using a suitable drying agent, such as magnesium sulfate", "Purify the Pyrazinecarboxylic Acid-d3 using a suitable chromatography technique, such as column chromatography" ] } | |
Número CAS |
1794791-32-4 |
Nombre del producto |
Pyrazinecarboxylic Acid-d3 |
Fórmula molecular |
C5H4N2O2 |
Peso molecular |
127.117 |
Nombre IUPAC |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
Clave InChI |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
SMILES |
C1=CN=C(C=N1)C(=O)O |
Sinónimos |
2-Pyrazinecarboxylic Acid-d3; Pyrazinoic Acid-d3; 1,4-Diazinecarboxylic Acid-d3; 2-Carboxypyrazine-d3; 2-Pyrazinoic Acid-d3; NSC 13146-d3; NSC 27192-d3; Pyrazinic Acid-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)



